molecular formula C8H3Br2F2N B1413288 2,5-Dibromo-3,4-difluorophenylacetonitrile CAS No. 1807040-73-8

2,5-Dibromo-3,4-difluorophenylacetonitrile

Cat. No.: B1413288
CAS No.: 1807040-73-8
M. Wt: 310.92 g/mol
InChI Key: WKUSEDPRCUSHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N and a molecular weight of 310.92 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an acetonitrile group. It is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,4-difluorophenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,4-difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromo-3,4-difluorophenylacetonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-difluorophenylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the acetonitrile group can engage in nucleophilic or electrophilic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3,4-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with the acetonitrile group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds .

Biological Activity

2,5-Dibromo-3,4-difluorophenylacetonitrile (C8H3Br2F2N) is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring along with an acetonitrile functional group. Its unique halogen substitution pattern suggests significant potential for biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C8H3Br2F2N
Molecular Weight 292.92 g/mol
Melting Point Not specified
Appearance Not specified

The presence of multiple halogens (bromine and fluorine) contributes to its chemical reactivity and potential interactions with biological macromolecules.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen atoms can enhance binding affinity and specificity due to their electronegative nature. This characteristic is crucial for drug development as it can influence the compound's pharmacological properties.

Interaction Studies

Research has indicated that compounds similar to this compound exhibit significant interactions with enzyme systems. For instance:

  • Enzyme Inhibition : Studies have shown that halogenated compounds can inhibit specific enzyme pathways by altering their active sites.
  • Receptor Binding : The compound's structure allows it to bind effectively to various receptors, potentially modulating their activity.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated phenylacetonitriles. Results indicated that compounds with similar structures exhibited antibacterial effects against several strains of bacteria. The introduction of bromine and fluorine atoms was found to enhance this activity significantly.
  • Anticancer Potential : Another research effort focused on the anticancer properties of halogenated derivatives. It was observed that this compound showed cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities associated with this compound:

  • Synthesis Methods : The compound is typically synthesized through bromination and fluorination processes involving phenylacetonitrile precursors.
  • Biological Evaluations : Various assays have been conducted to assess its efficacy in inhibiting enzyme activity and its impact on cell viability in different cancer models.

Properties

IUPAC Name

2-(2,5-dibromo-3,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUSEDPRCUSHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3,4-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3,4-difluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-3,4-difluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3,4-difluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-3,4-difluorophenylacetonitrile
Reactant of Route 6
2,5-Dibromo-3,4-difluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.